pKa Reduction by Fluorine Substitution: Quantifying Enhanced Carboxylic Acid Acidity vs. 1-Methylpiperidine-4-carboxylic Acid
4-Fluoro-1-methylpiperidine-4-carboxylic acid exhibits a predicted pKa of 1.66±0.20 , which is 1.50 units lower than the predicted pKa of the non-fluorinated analog 1-methylpiperidine-4-carboxylic acid (3.16±0.20) [1]. This difference arises from the strong electron-withdrawing inductive effect (-I) of the fluorine atom positioned geminal to the carboxylic acid group on the quaternary carbon, which stabilizes the carboxylate anion.
| Evidence Dimension | Carboxylic acid pKa (acidity) |
|---|---|
| Target Compound Data | pKa = 1.66±0.20 (predicted) |
| Comparator Or Baseline | 1-Methylpiperidine-4-carboxylic acid (CAS 68947-43-3): pKa = 3.16±0.20 (predicted) |
| Quantified Difference | ΔpKa = -1.50 (target is 1.50 units more acidic) |
| Conditions | Predicted values from ChemicalBook database using ACD/Labs software; no experimental measurement provided |
Why This Matters
The significantly lower pKa alters the compound's ionization state at physiological pH and influences its reactivity in amide bond-forming reactions, potentially requiring different coupling conditions or affecting the pharmacokinetic profile of derived drug candidates.
- [1] ChemicalBook. (n.d.). 1-Methylpiperidine-4-carboxylic acid (CAS 68947-43-3) – Predicted pKa: 3.16±0.20. View Source
